2-amino-4-bromo-5-methoxyphenol
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Overview
Description
2-amino-4-bromo-5-methoxyphenol is an aromatic compound with a phenol group substituted with amino, bromo, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-bromo-5-methoxyphenol typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine under the catalysis of iron powder. Finally, deacetylation is performed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-bromo-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The amino, bromo, and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce new functional groups at the amino, bromo, or methoxy positions.
Scientific Research Applications
2-amino-4-bromo-5-methoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-4-bromo-5-methoxyphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino, bromo, and methoxy groups can modulate its reactivity and binding affinity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-bromophenol
- 2-amino-5-methoxyphenol
- 4-bromo-5-methoxyphenol
Comparison
Compared to similar compounds, 2-amino-4-bromo-5-methoxyphenol is unique due to the presence of all three substituents (amino, bromo, and methoxy) on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1935059-89-4 |
---|---|
Molecular Formula |
C7H8BrNO2 |
Molecular Weight |
218.05 g/mol |
IUPAC Name |
2-amino-4-bromo-5-methoxyphenol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,9H2,1H3 |
InChI Key |
QKZSBJIPTUWAHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)N)Br |
Purity |
95 |
Origin of Product |
United States |
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